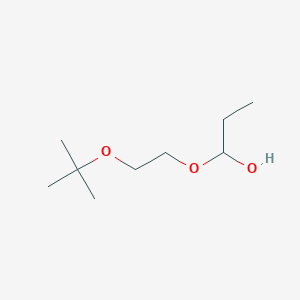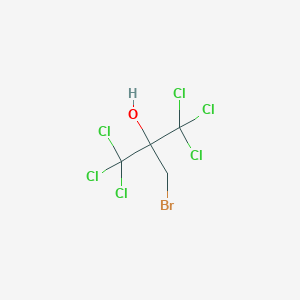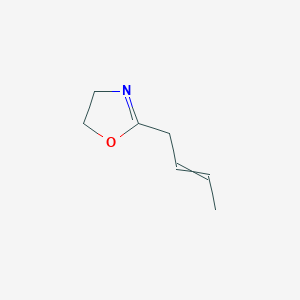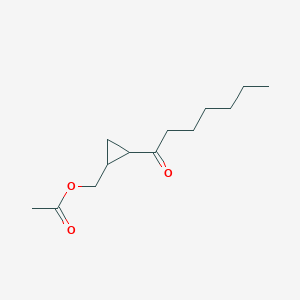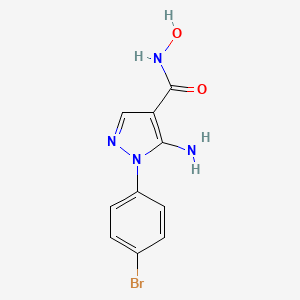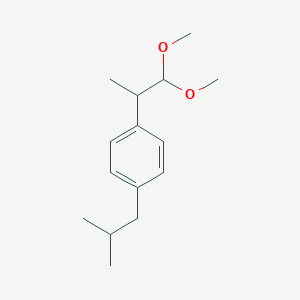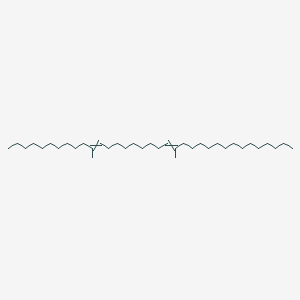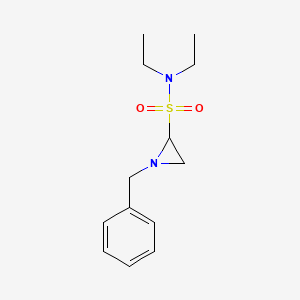
1-Benzyl-N,N-diethylaziridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N,N-diethylaziridine-2-sulfonamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two ethyl groups and a sulfonamide functional group. Aziridines are known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations.
Méthodes De Préparation
The synthesis of 1-Benzyl-N,N-diethylaziridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with diethyl aziridine-2-sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzylamine and diethyl aziridine-2-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: Benzylamine is added to a solution of diethyl aziridine-2-sulfonyl chloride in an appropriate solvent (e.g., dichloromethane). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl-N,N-diethylaziridine-2-sulfonamide undergoes various chemical reactions due to the presence of its reactive aziridine ring and sulfonamide group. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can yield amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-N,N-diethylaziridine-2-sulfonamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and polymer chemistry.
Biology: Aziridines, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-N,N-diethylaziridine-2-sulfonamide involves its interaction with molecular targets and pathways. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-N,N-diethylaziridine-2-sulfonamide can be compared with other aziridine derivatives and sulfonamide compounds. Similar compounds include:
N-Benzylaziridine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
N,N-Diethylaziridine: Lacks the benzyl and sulfonamide groups, resulting in different reactivity and applications.
Sulfonamide Derivatives: Compounds such as sulfanilamide, which have different substituents on the sulfonamide group, leading to varied biological activities.
The uniqueness of this compound lies in its combination of the aziridine ring, benzyl group, and sulfonamide functionality, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87975-53-9 |
|---|---|
Formule moléculaire |
C13H20N2O2S |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
1-benzyl-N,N-diethylaziridine-2-sulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)13-11-14(13)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clé InChI |
CKKWXWKYBCQIPL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1CN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline](/img/structure/B14386549.png)
![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)

